Generic phenothiazines fail as hERG controls due to low solubility and potency. Thioridazine hydrochloride (CAS 130-61-0) eliminates these issues, delivering reproducible IC50 ~224 nM in patch-clamp assays and aqueous solubility up to 75 mM to avoid DMSO artifacts.
Thioridazine hydrochloride (CAS: 130-61-0) is a well-characterized phenothiazine derivative distinguished from its analogs by a 2-methylthio substitution on the tricyclic core. In modern procurement and laboratory contexts, it is primarily sourced not for its historical use as a first-generation antipsychotic, but as a critical reference standard and screening benchmark. The hydrochloride salt form provides high aqueous solubility (up to 75 mM), which is essential for formulation in physiological buffers . Consequently, it is heavily utilized as a validated positive control in preclinical hERG potassium channel patch-clamp assays and as a primary lead compound in antimicrobial drug repurposing programs targeting intracellular mycobacteria [1].
Substituting thioridazine hydrochloride with generic phenothiazines like chlorpromazine or utilizing the free base form introduces critical experimental failures. The free base of thioridazine is practically insoluble in water, necessitating high concentrations of DMSO that can induce artifactual cytotoxicity in sensitive cell-based assays . Furthermore, substituting with chlorpromazine alters baseline pharmacological parameters; chlorpromazine exhibits a significantly weaker affinity for the hERG channel, making it inadequate as a highly potent positive control for cardiotoxicity screening [1]. The unique 2-methylthio group of thioridazine also confers a distinct intracellular accumulation profile in macrophages, meaning analog substitution in antimicrobial repurposing models will yield non-comparable minimal inhibitory concentration (MIC) data [2].
CYP2D6 inhibition potency context may shift significantly from other phenothiazines.
pKa-driven ionization and partitioning may differ, altering buffer and matrix behavior.
hERG selectivity ratio may not transfer; cardiotoxicity screening context requires compound-specific validation.
Cancer stem cell differentiation selectivity may not replicate with generic phenothiazine substitution.
In patch-clamp assays utilizing Chinese hamster ovary (CHO) cells expressing hERG potassium channels, thioridazine demonstrates a highly potent blockade with an IC50 of 224 nM. In contrast, the structurally related phenothiazine chlorpromazine exhibits an IC50 of 1561 nM under identical conditions [1].
| Evidence Dimension | hERG Channel Inhibition (IC50) |
| Target Compound Data | 224 ± 42 nM |
| Comparator Or Baseline | Chlorpromazine (1561 ± 281 nM) |
| Quantified Difference | ~7-fold higher potency for hERG blockade |
| Conditions | Patch-clamp technique in hERG-transfected CHO cells |
This significant potency difference establishes thioridazine hydrochloride as the required high-affinity positive control for validating preclinical cardiotoxicity assays.
The hydrochloride salt of thioridazine achieves an aqueous solubility of approximately 75 mM (equivalent to >25 mg/mL), yielding clear, colorless solutions. Conversely, the thioridazine free base is practically insoluble in water and requires organic solvents for dissolution .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ~75 mM (Freely soluble) |
| Comparator Or Baseline | Thioridazine free base (Practically insoluble) |
| Quantified Difference | Orders of magnitude higher aqueous solubility |
| Conditions | Standard aqueous buffer at room temperature |
Procurement of the hydrochloride salt is mandatory for preparing high-concentration aqueous stock solutions without introducing DMSO-related cytotoxicity in cell-based screening.
Thioridazine exhibits a unique pharmacokinetic profile in cellular models, accumulating within human macrophages at concentrations at least 10-fold higher than in the extracellular medium. This allows it to effectively kill phagocytosed multidrug-resistant Mycobacterium tuberculosis at a medium concentration of just 0.1 µg/mL, far below its standard in vitro MIC [1].
| Evidence Dimension | Intracellular Killing Efficacy (M. tuberculosis) |
| Target Compound Data | Effective at 0.1 µg/mL (medium concentration) |
| Comparator Or Baseline | Extracellular MIC (typically 8-16 µg/mL) |
| Quantified Difference | 10-fold intracellular accumulation leading to >80x lower effective concentration |
| Conditions | Human monocyte-derived macrophages infected with MDR-TB |
This specific intracellular accumulation makes thioridazine the benchmark compound for developing host-directed therapies and macrophage-based antimicrobial screening models.
Thioridazine hydrochloride is procured as a mandatory positive control reference standard in in vitro hERG patch-clamp assays. Its high affinity (IC50 ~224 nM) and reliable aqueous solubility ensure reproducible validation of automated and manual electrophysiology setups used to predict the arrhythmogenic liability of new chemical entities[1].
Due to its ability to concentrate within human macrophages, this compound is the preferred benchmark in screening assays targeting intracellular pathogens, specifically multidrug-resistant Mycobacterium tuberculosis and M. avium. It serves as a baseline to evaluate the synergistic effects of efflux pump inhibitors combined with first-line anti-tuberculosis drugs [2].
As a well-documented hERG blocker with a unique 2-methylthio phenothiazine structure, thioridazine hydrochloride is utilized as a training set molecule and experimental validation tool for generating in silico ligand-based pharmacophore models predicting off-target kinase and ion channel interactions[1].
Irritant;Environmental Hazard